molecular formula C9H9N5O B3014491 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide CAS No. 1421490-49-4

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide

Cat. No. B3014491
CAS RN: 1421490-49-4
M. Wt: 203.205
InChI Key: VLEWWPJGRJSPBO-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide is a chemical compound that belongs to the class of fused heterocyclic substances. These compounds are significant in the chemical and pharmaceutical fields, often serving as core fragments in various drug molecules. The structure of this compound is characterized by the presence of an imidazole ring fused to a pyrimidine ring, which is further substituted with an acetamide group.

Synthesis Analysis

The synthesis of related imidazo[1,2-a]pyridine derivatives has been reported through various methods. For instance, a copper-catalyzed regioselective double carbonylation of imidazo[1,2-a]pyridines with N,N-disubstituted acetamide has been described, providing a new approach to synthesize carbonyl-containing derivatives . Another study reported the synthesis of a derivative from the coupling reaction of N-(8-iodoimidazo[1,2-a]pyridin-6-yl)acetamide with a urea compound, followed by solvent evaporation to obtain crystals . These methods highlight the versatility of acetamide derivatives in forming complex fused heterocycles.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as 1H NMR, 13C NMR, and FT-IR, as well as single-crystal X-ray diffraction studies . Theoretical calculations based on density functional theory (DFT) have also been employed to optimize the molecular structure, which is consistent with experimental results . These studies provide a comprehensive understanding of the molecular geometry and electronic structure of such compounds.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives in the synthesis of heterocyclic compounds has been explored. For example, N-[4-(Dicyanomethylazo)phenyl]-2-saccharin-2-ylacetamide has been used as a precursor for synthesizing various pyridazine and pyrimidine derivatives, demonstrating the potential of acetamide derivatives to undergo cyclization and addition reactions . Additionally, rearrangements involving acetamide derivatives have been reported, such as the conversion of 2-amino-N-1H-pyrazolo[3,4-d]pyrimidin-4-ylacetamide to different heterocyclic structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonding, intramolecular π–π stacking, and Van der Waals forces significantly stabilizes the structure, as shown in the packing diagrams . The vibrational properties have been assigned based on characteristic vibrational absorption bands, which are crucial for understanding the compound's behavior under different conditions . The frontier molecular orbital analysis has been used to verify charge transfer interactions, which are important for the compound's reactivity and potential biological activity .

Scientific Research Applications

Antiviral and Antimicrobial Activity

Research has shown the potential of compounds structurally related to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)acetamide in antiviral and antimicrobial applications. For instance, a series of imidazo[1,2-a]pyridines, which are structurally analogous, were designed and tested for their efficacy as antirhinovirus agents, highlighting the therapeutic potential of similar compounds in combating viral infections (Hamdouchi et al., 1999). Additionally, certain heterocycles incorporating thiadiazole moiety, synthesized from related precursors, exhibited insecticidal properties against cotton leafworm, suggesting their utility in agricultural pest control (Fadda et al., 2017).

Chemical Synthesis and Catalysis

The formation of imidazo[1,2-c]pyrimidines through ring closure of related acetamides has been explored using density functional theory (DFT) methods. This research provides insight into the synthetic pathways for creating complex molecules with potential applications in chemical synthesis and catalysis (Domingo et al., 2006).

Fluorescent Probes and Imaging Agents

Compounds analogous to this compound have been studied for their potential as fluorescent probes for mercury ions, demonstrating the ability of these molecules to serve as sensitive and selective sensors for environmental and biological monitoring (Shao et al., 2011). Furthermore, innovative synthetic routes have led to the development of novel imidazo[1,2-a]pyridine derivatives, highlighting the versatility of these compounds in creating diagnostic tools and therapeutic agents.

Corrosion Inhibition

An experimental and theoretical study on derivatives of imidazoline, a structurally related compound, evaluated their effectiveness as corrosion inhibitors in acid media. This research suggests that molecules within the same chemical family could offer protection against metal corrosion, which is crucial for industrial applications (Cruz et al., 2004).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines, similar in structure to this compound, have been identified as novel melatonin receptor ligands. These findings indicate the therapeutic potential of such compounds in treating sleep disorders and other conditions related to melatonin receptor dysregulation (El Kazzouli et al., 2011).

Future Directions

Given the broad range of biological activities exhibited by imidazole-containing compounds, there is significant interest in further exploring their potential as therapeutic agents . Future research could focus on elucidating the exact mechanisms of action of these compounds, optimizing their synthesis, and evaluating their safety and efficacy in preclinical and clinical studies.

properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c1-7(15)13-8-4-11-9(12-5-8)14-3-2-10-6-14/h2-6H,1H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEWWPJGRJSPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CN=C(N=C1)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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